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molecular formula C8H11NO2 B1324255 Methyl 1-cyanocyclopentanecarboxylate CAS No. 40862-12-2

Methyl 1-cyanocyclopentanecarboxylate

Cat. No. B1324255
M. Wt: 153.18 g/mol
InChI Key: HMAJNDDGAHBMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709471B2

Procedure details

Methyl1-cyanocyclopentane-1-carboxylate (Intermediate 260; 6 g, 39.2 mmol) in acetic acid (70 mL) was hydrogenated using Pt O2 (600 mg) as a catalyst at room temperature under 4 Bar pressure for 4 hours. The reaction mixture was filtered and concentrated. The residue was taken up in methanol and absorbed on to an SCX column (3×50 g), which was then washed with methanol and eluted with ammonia in methanol. Concentration of product containing fractions yielded the title compound as a pale yellow liquid (6.18 g, 100%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pt O2
Quantity
600 mg
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([C:10]#[N:11])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4]>C(O)(=O)C>[CH3:1][O:2][C:3]([C:5]1([CH2:10][NH2:11])[CH2:6][CH2:7][CH2:8][CH2:9]1)=[O:4]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(=O)C1(CCCC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1(CCCC1)C#N
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Pt O2
Quantity
600 mg
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
absorbed on to an SCX column (3×50 g), which
WASH
Type
WASH
Details
was then washed with methanol
WASH
Type
WASH
Details
eluted with ammonia in methanol
ADDITION
Type
ADDITION
Details
Concentration of product containing fractions

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CCCC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 6.18 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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